molecular formula C6H13NO2 B597727 (3-Aminocyclobutane-1,1-diyl)dimethanol CAS No. 1208989-40-5

(3-Aminocyclobutane-1,1-diyl)dimethanol

Cat. No. B597727
M. Wt: 131.175
InChI Key: ZGAVNCNNYZDUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminocyclobutane-1,1-diyl)dimethanol, also known as 3-aminocyclobutan-1,1-dimethanol, is an organic compound with a molecular formula of C5H10NO2. It is a colorless, water-soluble liquid with a faint odor. It is used in various scientific research applications, such as in the synthesis of peptide bonds, in the preparation of peptide-based drugs, and in the study of biochemical and physiological effects.

Scientific Research Applications

Macrocyclic Ligand Synthesis

The design and synthesis of macrocyclic ligands, especially those involving lanthanides and actinides, is a significant application area. Macrocyclic complexes exhibit remarkable stability and have structural features that make them suitable for various applications, including in nonchemical fields. The coordination template effect, a strategy for synthesizing a variety of metal complexes, highlights the importance of rational design in creating new macrocyclic complexes (V. Alexander, 1995).

Organic Solvent Efficiency

In the field of toxicology, understanding the efficiency of organic solvents in extracting drugs from biological specimens is crucial. This research informs the choice of solvents for high-yield removal of substances with varying polarities, impacting analytical methods in toxicology (T. J. Siek, 1978).

Organo-mediated Polymerization

Organo-mediated polymerization reactions represent a significant advancement in macromolecular chemistry. Small organic molecules serve as catalysts for polymerizing diverse monomers, including those used for polyurethane synthesis. The reduced toxicity and ability to control polymerization under mild conditions make organocatalysts favorable for sensitive applications (Winnie Nzahou Ottou et al., 2016).

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by click chemistry, is another area of application. These compounds have wide-ranging biological activities, making them of interest in drug discovery and material science. The review covers various synthetic routes, highlighting the role of copper and non-copper catalysts (C. Kaushik et al., 2019).

Antioxidant Properties of Compounds

The exploration of aminoethylcysteine ketimine decarboxylated dimer's antioxidant properties illustrates its potential in reacting against oxygen and nitrogen reactive species. This compound's activity, comparable to Vitamin E, underscores its significance in biomedical research (A. Macone et al., 2011).

Downstream Processing of Biologically Produced Diols

In biotechnology, the separation and purification of biologically produced diols, such as 1,3-propanediol, are critical for industrial applications. The review discusses methods like evaporation, distillation, and membrane filtration, highlighting the need for improvements in yield, purity, and energy consumption (Zhi-Long Xiu & A. Zeng, 2008).

properties

IUPAC Name

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAVNCNNYZDUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717455
Record name (3-Aminocyclobutane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminocyclobutane-1,1-diyl)dimethanol

CAS RN

1208989-40-5
Record name (3-Aminocyclobutane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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